molecular formula C18H19NO2S B044055 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate CAS No. 113296-07-4

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate

Katalognummer B044055
CAS-Nummer: 113296-07-4
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: AISZEDRVQXYBTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of naphtho(2,1-b)thiophene, which is a heterocyclic compound that exhibits unique electronic and optical properties. The introduction of a dimethylamino group and a carboxylate ester in the structure of naphtho(2,1-b)thiophene creates a new compound with enhanced properties, making it a promising candidate for various applications.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is not well understood, and further research is needed to elucidate its exact mode of action. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to changes in its electronic and optical properties. This interaction can be used to detect the presence of metal ions in biological systems.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biological applications.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate in lab experiments include its unique electronic and optical properties, its non-toxic nature, and its biocompatibility. However, its complex synthesis process and limited availability can be considered as limitations.

Zukünftige Richtungen

There are several future directions for the research on 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate. These include:
1. Further optimization of the synthesis process to improve yields and purity.
2. Investigation of the mechanism of action of the compound to understand its interactions with metal ions.
3. Development of new applications for the compound in the fields of organic electronics and biological sensing.
4. Exploration of the potential of the compound as a drug delivery system or a therapeutic agent.
In conclusion, 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a promising compound with unique properties that make it a valuable candidate for various scientific research applications. Further research is needed to fully understand its potential and to explore new avenues for its use.

Synthesemethoden

The synthesis of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate involves a multistep process that includes the reaction of naphtho(2,1-b)thiophene with dimethylamine followed by esterification with chloroacetyl chloride. The resulting intermediate is then reacted with 3-aminopropylamine to yield the final product. The synthesis process is complex and requires expertise in organic chemistry to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has shown potential applications in various scientific research fields. One of the most promising applications is in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. These semiconductors have several advantages over their inorganic counterparts, including low cost, flexibility, and ease of processing. Additionally, 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has shown potential as a fluorescent probe for the detection of metal ions in biological systems.

Eigenschaften

CAS-Nummer

113296-07-4

Produktname

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate

Molekularformel

C18H19NO2S

Molekulargewicht

313.4 g/mol

IUPAC-Name

3-(dimethylamino)propyl benzo[e][1]benzothiole-4-carboxylate

InChI

InChI=1S/C18H19NO2S/c1-19(2)9-5-10-21-18(20)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3

InChI-Schlüssel

AISZEDRVQXYBTK-UHFFFAOYSA-N

SMILES

CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3

Kanonische SMILES

CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3

Andere CAS-Nummern

113296-07-4

Synonyme

1-(3,3-dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate
DAP-NATC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.